molecular formula C9H8ClNO B8712012 6-Chloro-3-methylisoindolin-1-one CAS No. 1440519-60-7

6-Chloro-3-methylisoindolin-1-one

Cat. No.: B8712012
CAS No.: 1440519-60-7
M. Wt: 181.62 g/mol
InChI Key: TUNPGFWFOSMQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methylisoindolin-1-one is a heterocyclic compound featuring a bicyclic isoindolinone core substituted with a chlorine atom at the 6-position and a methyl group at the 3-position. Isoindolinone derivatives are widely studied for pharmaceutical applications, particularly as intermediates in drug synthesis due to their rigid scaffold and ability to modulate biological activity.

Properties

CAS No.

1440519-60-7

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-3-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H8ClNO/c1-5-7-3-2-6(10)4-8(7)9(12)11-5/h2-5H,1H3,(H,11,12)

InChI Key

TUNPGFWFOSMQNG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)Cl)C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Chloro-3-methylisoindolin-1-one with structurally related compounds, highlighting key physicochemical properties, synthesis, and applications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
This compound Cl (6-position), CH₃ (3-position) C₉H₈ClNO* ~181.6* Not reported Hypothesized to exhibit enhanced lipophilicity and steric hindrance compared to non-methylated analogs.
6-Chloroisoindolin-1-one Cl (6-position) C₈H₆ClNO 167.59 255–257.5 High melting point due to strong intermolecular interactions; used in drug synthesis.
6-Amino-3-methylisoindolin-1-one NH₂ (6-position), CH₃ (3-position) C₉H₁₀N₂O 162.19 Not reported Amino group increases reactivity for coupling reactions; potential intermediate in kinase inhibitors.
6-Chloro-2-methyl-1H-inden-1-one Cl (6-position), CH₃ (2-position) C₁₀H₇ClO 178.62 Not reported Indenone core differs from isoindolinone; chloro and methyl groups alter electronic properties.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7-position), CH₃ (3-position), COOH (2-position) C₁₀H₈ClNO₂ 223.63 Not reported Carboxylic acid functionality enables salt formation; distinct from isoindolinones in bioactivity.

*Theoretical values based on structural analogs.

Structural and Reactivity Insights

  • Substituent Position: The 6-chloro group in isoindolinones enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs. Methyl substitution at the 3-position (as in this compound) introduces steric effects that may hinder interactions in biological targets .
  • Synthetic Routes: Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) is common for amino-substituted isoindolinones , while chlorinated derivatives may involve halogenation of precursor scaffolds .
  • Applications: Chlorinated isoindolinones are intermediates in kinase inhibitor synthesis, whereas amino derivatives are pivotal in constructing more complex pharmacophores .

Physicochemical Properties

  • Lipophilicity: The methyl group in 3-methylisoindolin-1-one analogs increases logP values compared to non-methylated derivatives, improving membrane permeability .
  • Thermal Stability : High melting points (e.g., 255–257.5°C for 6-Chloroisoindolin-1-one ) suggest strong crystal packing, critical for formulation stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.